Cas no 1237171-23-1 (2-(Azetidin-3-yl)-5-methylpyrimidine)
2-(Azetidin-3-yl)-5-methylpyrimidine Chemical and Physical Properties
Names and Identifiers
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- 2-(azetidin-3-yl)-5-methylpyrimidine
- 2-(Azetidin-3-yl)-5-methylpyrimidine
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- Inchi: 1S/C8H11N3/c1-6-2-10-8(11-3-6)7-4-9-5-7/h2-3,7,9H,4-5H2,1H3
- InChI Key: XBBPFAVAVRGIPB-UHFFFAOYSA-N
- SMILES: N1CC(C2N=CC(C)=CN=2)C1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 125
- Topological Polar Surface Area: 37.8
2-(Azetidin-3-yl)-5-methylpyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A089006702-1g |
2-(Azetidin-3-yl)-5-methylpyrimidine |
1237171-23-1 | 95% | 1g |
$701.76 | 2023-09-03 | |
| Chemenu | CM284702-1g |
2-(Azetidin-3-yl)-5-methylpyrimidine |
1237171-23-1 | 95% | 1g |
$611 | 2021-08-18 | |
| Chemenu | CM284702-1g |
2-(Azetidin-3-yl)-5-methylpyrimidine |
1237171-23-1 | 95% | 1g |
$648 | 2023-03-07 | |
| abcr | AB569310-100mg |
2-(Azetidin-3-yl)-5-methylpyrimidine, 95%; . |
1237171-23-1 | 95% | 100mg |
€527.70 | 2024-08-02 | |
| abcr | AB569310-250mg |
2-(Azetidin-3-yl)-5-methylpyrimidine, 95%; . |
1237171-23-1 | 95% | 250mg |
€882.10 | 2024-08-02 | |
| A2B Chem LLC | AI15504-100mg |
2-(Azetidin-3-yl)-5-methylpyrimidine |
1237171-23-1 | 95% | 100mg |
$324.00 | 2024-04-20 | |
| A2B Chem LLC | AI15504-250mg |
2-(Azetidin-3-yl)-5-methylpyrimidine |
1237171-23-1 | 95% | 250mg |
$548.00 | 2024-04-20 | |
| A2B Chem LLC | AI15504-1g |
2-(Azetidin-3-yl)-5-methylpyrimidine |
1237171-23-1 | 95% | 1g |
$804.00 | 2024-04-20 |
2-(Azetidin-3-yl)-5-methylpyrimidine Suppliers
2-(Azetidin-3-yl)-5-methylpyrimidine Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 2-(Azetidin-3-yl)-5-methylpyrimidine
2-(Azetidin-3-yl)-5-methylpyrimidine: A Comprehensive Overview
2-(Azetidin-3-yl)-5-methylpyrimidine, also known by its CAS Registry Number 1237171-23-1, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the broader class of pyrimidine derivatives, which are well-known for their diverse biological activities and applications in drug discovery. The molecule's unique structure, featuring a pyrimidine ring fused with an azetidine moiety and a methyl group substitution, contributes to its intriguing chemical properties and potential therapeutic applications.
The synthesis of 2-(Azetidin-3-yl)-5-methylpyrimidine involves a series of intricate organic reactions, including nucleophilic substitutions, cyclizations, and reductions. Recent advancements in asymmetric synthesis have enabled researchers to explore enantioselective routes for constructing this compound, which is particularly valuable for medicinal chemistry applications. The compound's structure has been optimized through computational chemistry techniques, such as density functional theory (DFT) calculations, to predict its electronic properties and reactivity accurately.
One of the most notable aspects of 2-(Azetidin-3-yl)-5-methylpyrimidine is its biological activity. Studies have demonstrated that this compound exhibits potent inhibitory effects on various enzymes, including kinases and proteases, making it a promising lead compound for anti-cancer drug development. Recent research published in the journal Nature Communications highlights its ability to modulate key signaling pathways involved in tumor growth and metastasis. Additionally, this compound has shown potential as a modulator of ion channels, which could pave the way for novel treatments in neurodegenerative diseases.
The structural versatility of 2-(Azetidin-3-yl)-5-methylpyrimidine allows for further functionalization to enhance its pharmacokinetic properties. For instance, researchers have explored the incorporation of bioisosteres and prodrug strategies to improve its solubility and bioavailability. These modifications are critical for translating laboratory findings into clinically relevant therapeutics.
In terms of applications, 2-(Azetidin-3-yl)-5-methylpyrimidine has been extensively studied in preclinical models of cancer, inflammation, and infectious diseases. Its ability to target multiple pathways simultaneously makes it an attractive candidate for combination therapies. Furthermore, recent advancements in nanotechnology have enabled the encapsulation of this compound within lipid nanoparticles, enhancing its delivery efficiency to target tissues.
In conclusion, 2-(Azetidin-3-yl)-5-methylpyrimidine, with its unique chemical structure and diverse biological activities, represents a significant advancement in the field of medicinal chemistry. Ongoing research continues to unlock its full potential as a therapeutic agent across various disease states. As new insights emerge from cutting-edge studies, this compound is poised to make a substantial impact on drug development pipelines worldwide.
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